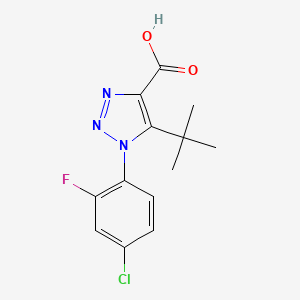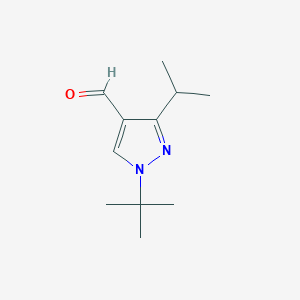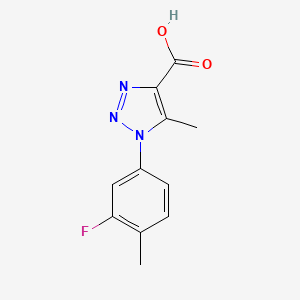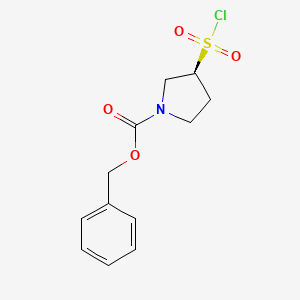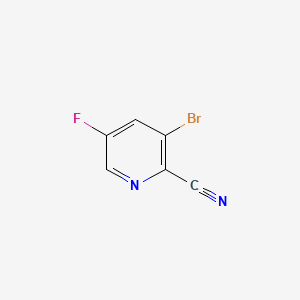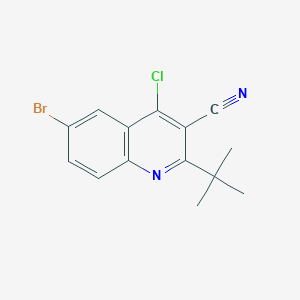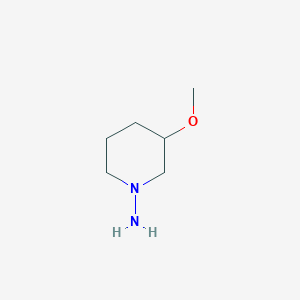![molecular formula C11H15N3O3 B1373039 [1-(5-Nitropyridin-2-yl)pipéridin-4-yl]méthanol CAS No. 1227935-27-4](/img/structure/B1373039.png)
[1-(5-Nitropyridin-2-yl)pipéridin-4-yl]méthanol
Vue d'ensemble
Description
“[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” is a molecule that belongs to the class of piperidines. It has a molecular weight of 237.26 . The IUPAC name for this compound is [1-(5-nitro-2-pyridinyl)-4-piperidinyl]methanol . It is also known as JNJ-10198409.
Synthesis Analysis
The synthesis of “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” from 4-Piperidinemethanol and 2-Chloro-5-nitropyridine has been reported .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 .
Physical and Chemical Properties Analysis
“[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Découverte et développement de médicaments
La partie pipéridine, qui fait partie de la structure du “[1-(5-Nitropyridin-2-yl)pipéridin-4-yl]méthanol”, est une caractéristique courante dans de nombreux composés pharmaceutiques. Ce composé peut être utilisé comme élément constitutif dans la synthèse de divers médicaments en raison de son potentiel à interagir avec des cibles biologiques. Son rôle dans la découverte de médicaments est important, car il peut conduire au développement de nouveaux agents thérapeutiques avec des applications dans le traitement de maladies telles que le cancer, la maladie d’Alzheimer et les maladies cardiovasculaires .
Recherche en neurosciences
En neurosciences, “this compound” peut être utilisé dans l’étude des voies et des troubles neurologiques. Il peut servir de précurseur pour des composés qui modulent les systèmes de neurotransmetteurs, contribuant à la recherche sur la dépression, l’anxiété et les maladies neurodégénératives.
Traitement du cancer
Les dérivés de ce composé pourraient être explorés pour leurs propriétés anticancéreuses. En agissant sur des cibles cellulaires spécifiques, ils peuvent inhiber la croissance des cellules cancéreuses ou interférer avec les voies critiques impliquées dans la progression tumorale. Le segment nitropyridine, en particulier, pourrait être la clé de la conception d’inhibiteurs de kinases ou d’autres types d’agents anticancéreux .
Gestion de la douleur
Les propriétés analgésiques des dérivés de la pipéridine font du “this compound” un candidat pour le développement de nouveaux médicaments contre la douleur. Il pourrait conduire à des traitements plus sûrs et plus efficaces pour les affections douloureuses chroniques.
Applications antimicrobiennes et antifongiques
La recherche sur les agents antimicrobiens et antifongiques est un autre domaine où ce composé pourrait avoir des applications significatives. Ses caractéristiques structurelles pourraient être exploitées pour créer de nouveaux médicaments qui combattent les souches résistantes de bactéries et de champignons .
Synthèse chimique et science des matériaux
Dans le domaine de la synthèse chimique, “this compound” peut être utilisé comme intermédiaire dans la préparation de molécules organiques complexes. Sa réactivité et sa polyvalence structurelle en font un élément précieux pour la construction d’une large gamme d’entités chimiques, qui peuvent avoir des applications supplémentaires en science des matériaux .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
It is known that nitropyridine derivatives can undergo recyclization by the action of hydrazine hydrate . This could potentially influence the interaction of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with piperidine derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to conformational changes that affect their function .
Cellular Effects
The effects of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS), lysosomal stability, and post-translational modifications, which are crucial for maintaining cellular homeostasis . Additionally, it can impact cell proliferation, differentiation, and apoptosis, highlighting its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol exerts its effects through specific binding interactions with biomolecules. It can bind to DNA, proteins, and enzymes, leading to inhibition or activation of their functions. For example, it may intercalate into DNA, disrupting replication and transcription processes . Furthermore, this compound can modulate ion fluxes, such as potassium and calcium, which are essential for various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can induce toxic or adverse effects, including organ toxicity and metabolic disturbances . Understanding the dosage-dependent effects is essential for optimizing its therapeutic potential while minimizing risks.
Metabolic Pathways
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . It may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of active or inactive metabolites.
Transport and Distribution
The transport and distribution of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its biological activity and therapeutic efficacy.
Subcellular Localization
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
[1-(5-nitropyridin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSPBMQDDUPONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


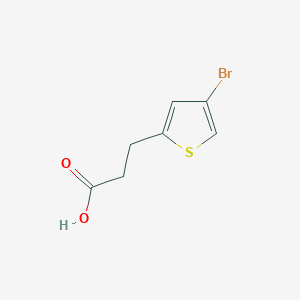


![2-[4-(Bromomethyl)phenoxy]acetonitrile](/img/structure/B1372963.png)
